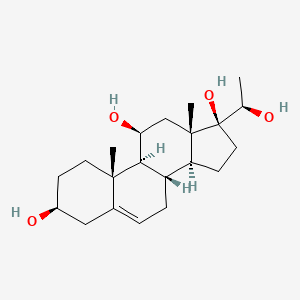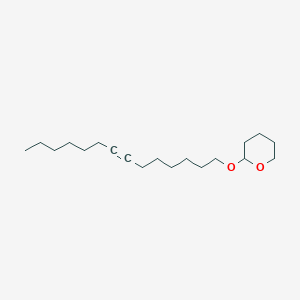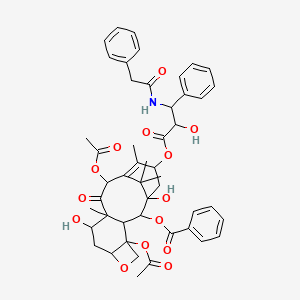
Paclitaxel F
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Taxol F is a chemotherapeutic agent that has been used to treat various types of cancer since its discovery in the late 1970s. It is a derivative of the original Taxol molecule and has been modified to increase its biological activity. Taxol F has a wide range of applications in the medical field, including the treatment of breast, ovarian, and lung cancers. It is also used to treat a variety of other cancers, including those of the head and neck, bladder, and prostate. The mechanism of action of Taxol F and its biochemical and physiological effects are still being studied.
Wissenschaftliche Forschungsanwendungen
Antitumormittel
Paclitaxel ist als eines der wirksamsten Antitumormittel der Welt anerkannt {svg_1}. Es wird häufig bei der Behandlung von Brust-, Lungen- und Eierstockkrebs eingesetzt {svg_2}. Das Medikament hat auch in der Behandlung von nicht-kleinzelligem Lungenkarzinom, Kaposi-Sarkom und Krebs der Lunge, Brust, Blase, Prostata, Speiseröhre und Bauchspeicheldrüse eine erweiterte klinische Anwendung gefunden {svg_3}.
Forschung zur Biosynthese
Die Aufklärung des biosynthetischen Weges von Paclitaxel ist der Schlüssel zur Lösung des Problems der Paclitaxel-Versorgung {svg_4}. Der biosynthetische Weg von Paclitaxel erfordert schätzungsweise 20 Schritte enzymatischer Reaktionen {svg_5}. Das Verständnis dieses Weges kann die Massenproduktion von Paclitaxel verbessern {svg_6}.
Acylierungsreaktionen
Acylierungsreaktionen, die von spezialisierten Taxus-BAHD-Familie-Acyltransferasen (ACTs) vermittelt werden, gelten als einer der wichtigsten Schritte bei der Modifikation des Taxan-Grundgerüsts {svg_7}. Dies trägt zu einer Steigerung der Paclitaxel-Ausbeute bei {svg_8}.
Endophytische mikrobielle Fermentation
Die endophytische mikrobielle Fermentation ist ein kostengünstiger, weniger zeitaufwändiger und umweltfreundlicher Ansatz zur Paclitaxel-Produktion {svg_9}. Die meisten endophytischen Mikroben wurden noch nicht auf die umweltfreundliche und wirtschaftliche Produktion dieses Wundermedikaments untersucht {svg_10}.
Medikamentenentwicklung
Das Aussterben von Taxus spp., der wichtigsten natürlichen Quelle für die Paclitaxel-Synthese, erforderte die Entwicklung neuer alternativer Ansätze im Bereich der Onkologie {svg_11}. Die Entwicklung neuer biotechnologischer Verfahren auf der Basis natürlicher Ressourcen ist ein vielversprechendes Forschungsfeld {svg_12}.
Weitere medizinische Anwendungen
Neben seinen Antitumoreigenschaften hat Paclitaxel potenzielle Anwendungen in anderen medizinischen Bereichen {svg_13}. Diese potenziellen Anwendungen erfordern jedoch weitere Forschung und Exploration {svg_14}.
Safety and Hazards
Zukünftige Richtungen
Future research is focused on improving the production of Taxol. This includes finding an environmentally sustainable production method based on the use of microorganisms, increasing its bioavailability without exerting adverse effects on the health of patients, and minimizing the resistance presented by a high percentage of cells treated with paclitaxel . Recent advances in metabolic engineering and optimization of the Taxol pathway in different hosts have led to the accumulation of taxane intermediates . Future genetic engineering approaches aim to produce fungal Taxol and precursors .
Wirkmechanismus
Target of Action
Taxol F, also known as Paclitaxel, is a chemotherapeutic agent that primarily targets microtubules in cancer cells . Microtubules are essential components of the cell’s cytoskeleton and play a crucial role in maintaining cell shape, enabling cell motility, and most importantly, in cell division .
Mode of Action
Unlike other tubulin-binding anticancer drugs, which prevent the assembly of tubulin into microtubules, Taxol F promotes the assembly of tubulin into microtubules and prevents their depolymerization . This hyper-stabilization of microtubules disrupts the normal dynamic reorganization of the microtubule network that is essential for vital interphase and mitotic cellular functions . As a result, it blocks cell cycle progression, prevents mitosis, and inhibits the growth of cancer cells .
Biochemical Pathways
The biosynthesis of Taxol F involves an estimated 20 steps of enzymatic reactions . The first and rate-limiting enzyme of the Taxol biosynthesis pathway is the class 1 terpene cyclase taxadiene synthase (TXS) .
Pharmacokinetics
Taxol F is administered intravenously and is highly lipophilic . It has a low bioavailability when administered orally due to its poor water solubility . It is metabolized in the liver by the cytochrome P450 enzymes CYP2C8 and CYP3A4, and it is excreted in feces and urine . The elimination half-life of Taxol F is approximately 5.8 hours .
Result of Action
The primary molecular effect of Taxol F is the disruption of microtubule dynamics, which leads to mitotic arrest and cell death . On a cellular level, Taxol F induces abnormal arrays or “bundles” of microtubules throughout the cell cycle and multiple asters of microtubules during mitosis .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Taxol F. For instance, the production of Taxol F by endophytic fungi can be affected by various factors such as the presence of precursors, elicitors, and inhibitors . Furthermore, the resistance presented by a high percentage of cells treated with Taxol F is a significant challenge that needs to be addressed .
Eigenschaften
IUPAC Name |
[4,12-diacetyloxy-1,9-dihydroxy-15-[2-hydroxy-3-phenyl-3-[(2-phenylacetyl)amino]propanoyl]oxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C48H53NO14/c1-26-32(61-44(57)38(54)37(30-18-12-8-13-19-30)49-35(53)22-29-16-10-7-11-17-29)24-48(58)42(62-43(56)31-20-14-9-15-21-31)40-46(6,33(52)23-34-47(40,25-59-34)63-28(3)51)41(55)39(60-27(2)50)36(26)45(48,4)5/h7-21,32-34,37-40,42,52,54,58H,22-25H2,1-6H3,(H,49,53) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNHNNRQMRNHUFB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(C(=O)C3(C(CC4C(C3C(C(C2(C)C)(CC1OC(=O)C(C(C5=CC=CC=C5)NC(=O)CC6=CC=CC=C6)O)O)OC(=O)C7=CC=CC=C7)(CO4)OC(=O)C)O)C)OC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C48H53NO14 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
867.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


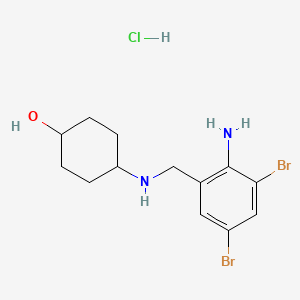
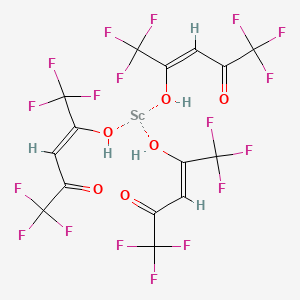


![3-(7-Chloro-5-propylsulfanyltriazolo[4,5-d]pyrimidin-3-yl)-5-(2-hydroxyethoxy)cyclopentane-1,2-diol](/img/structure/B1144487.png)
